Chondrillasterol acetate
CAS No.: 4651-47-2
Cat. No.: VC17062974
Molecular Formula: C31H50O2
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4651-47-2 |
|---|---|
| Molecular Formula | C31H50O2 |
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | [(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
| Standard InChI Key | VQLULFBGTFJDEB-WMEKXSQASA-N |
| Isomeric SMILES | CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Introduction
Structural Characterization and Molecular Identity
Chemical Classification and Skeletal Framework
Chondrillasterol acetate belongs to the stigmastane class of sterol lipids, distinguished by a tetracyclic cyclopenta[α]phenanthrene core with an ethyl substituent at position C24. This structural motif places it within the broader family of phytosterols, which are integral to membrane architecture and cellular signaling in eukaryotic organisms. The acetylation of the parent compound chondrillasterol introduces an ester functional group at the C3 hydroxyl position, enhancing its lipophilicity and stability .
Table 1: Molecular Properties of Chondrillasterol Acetate
Stereochemical Considerations
The molecule contains four stereocenters at positions C3, C5, C24, and C25, which govern its three-dimensional conformation and biological interactions. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the C3 hydroxyl group prior to acetylation and the trans (E) geometry of the double bond at C22–C23 . These features are critical for its ability to integrate into lipid bilayers and modulate membrane fluidity.
Synthesis and Production Methodologies
Natural Isolation Techniques
Chondrillasterol acetate is predominantly extracted from Vernonia adoensis, a plant utilized in African ethnomedicine. The process involves:
-
Solvent Extraction: Dried leaves are macerated in methanol or ethanol to solubilize sterols .
-
Chromatographic Purification: Column chromatography using silica gel and gradient elution with hexane-ethyl acetate isolates the acetate derivative.
-
Acetylation: The parent alcohol (chondrillasterol) undergoes esterification with acetic anhydride in the presence of pyridine to yield the acetate form.
Industrial-Scale Synthesis
While large-scale production remains limited, industrial protocols emphasize cost-effective acetylation reactors and continuous-flow systems to enhance yield. Recent advancements in enzymatic catalysis using lipases offer a greener alternative to traditional chemical methods, reducing byproduct formation.
Chemical and Physical Properties
Reactivity and Functional Group Transformations
Chondrillasterol acetate participates in characteristic sterol reactions:
-
Oxidation: Treatment with Jones reagent () oxidizes the Δ7 double bond to a ketone, yielding 7-ketostigmastanyl acetate.
-
Hydrolysis: Alkaline conditions (e.g., ) cleave the acetate group, regenerating chondrillasterol.
Table 2: Key Chemical Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | , acidic | 7,22-Diketostigmastanyl acetate |
| Reduction | Dihydrochondrillasterol acetate | |
| Saponification | Chondrillasterol |
Spectroscopic Profiles
-
Mass Spectrometry: Electron ionization (EI) spectra exhibit a base peak at m/z 454 corresponding to the molecular ion .
-
Infrared Spectroscopy: Strong absorption at 1735 cm⁻¹ confirms the ester carbonyl group.
| Pathogen | Inhibition at 100 μg/mL | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 25% | >100 |
| Klebsiella pneumoniae | 38% | >100 |
| Pseudomonas aeruginosa | 65% | 50 |
The compound demonstrated concentration-dependent biofilm disruption, achieving 100% inhibition of P. aeruginosa biofilms at 1.6 μg/mL . This dual activity suggests utility in treating chronic infections resistant to conventional antibiotics.
Mechanism of Action
Chondrillasterol acetate destabilizes bacterial membranes through intercalation into phospholipid bilayers, increasing permeability to protons and small ions . Synergistic effects with fluoroquinolones (e.g., ciprofloxacin) have been observed, likely due to enhanced intracellular drug accumulation .
Applications in Research and Industrial Contexts
Drug Development
The compound serves as a lead structure for designing novel antibiofilm agents. Structural analogs with modified side chains are under investigation to improve pharmacokinetic properties.
Agricultural Uses
Preliminary studies indicate antifungal activity against plant pathogens such as Fusarium oxysporum, highlighting potential applications in crop protection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume